molecular formula C6H6ClN3O B2362630 2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine CAS No. 1303587-99-6

2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine

Cat. No.: B2362630
CAS No.: 1303587-99-6
M. Wt: 171.58
InChI Key: GYQORXHFUXETMQ-UHFFFAOYSA-N
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Description

2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine is a bicyclic heterocyclic compound featuring fused pyrimidine and 1,4-oxazine rings. Its molecular formula is C₇H₈ClN₃O, with a molecular weight of 171.58 g/mol (exact mass: 171.0205) . Key structural identifiers include:

  • SMILES: ClC1=NC=NC2=C1N(CCO2)C
  • InChIKey: JCPATFLQECGHGN-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted CCS values for adducts range from 131.3 Ų ([M+H]⁺) to 145.9 Ų ([M+Na]⁺) .

The compound serves as a critical synthetic intermediate for bioactive derivatives, particularly in developing GPR119 agonists for type 2 diabetes therapy .

Properties

IUPAC Name

2-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-6-9-3-4-5(10-6)8-1-2-11-4/h3H,1-2H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQORXHFUXETMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CN=C(N=C2N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303587-99-6
Record name 2-chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine
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Preparation Methods

Core Synthetic Strategies and Reaction Pathways

Bicyclic Framework Construction via Sequential Cyclization

The synthesis begins with the assembly of the pyrimido[5,4-b]oxazine core, which requires precise control over regioselectivity and ring closure. A widely adopted method involves cyclocondensation of halogenated pyrimidine precursors with ethylene oxide derivatives .

Key Intermediate: 4,6-Dichloro-5-methoxypyrimidine

In a representative procedure, 4,6-dichloro-5-methoxypyrimidine undergoes nucleophilic substitution with 4-amino-3-fluorobenzonitrile in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) to yield a substituted pyrimidine intermediate. Subsequent demethylation using boron tribromide (BBr₃) in dichloromethane generates a hydroxyl group at position 5, critical for oxazine ring formation.

Oxazine Ring Closure

Cyclization of the hydroxylated intermediate with 1-bromo-2-chloroethane in DMF (K₂CO₃, 80–100°C) forms the oxazine moiety, yielding 2-chloro-7,8-dihydro-6H-pyrimido[5,4-b]oxazine. This step exploits the nucleophilic displacement of bromide by the hydroxyl oxygen, followed by intramolecular etherification (Fig. 1).

Table 1: Reaction Conditions for Oxazine Cyclization

Parameter Value/Range Impact on Yield
Temperature 80–100°C Optimal at 90°C
Base K₂CO₃ >85% conversion
Solvent DMF Polar aprotic
Reaction Time 12–16 h Complete closure

Alternative Pathways and Derivative Synthesis

Buchwald-Hartwig Amination for Functionalization

Post-cyclization functionalization often employs Pd-catalyzed cross-coupling to introduce diverse amine substituents. For example, treatment of the chlorinated oxazine core with morpholine derivatives under Buchwald-Hartwig conditions (Pd₂(dba)₃, X-Phos, Cs₂CO₃, reflux in 1,4-dioxane) generates analogs with enhanced pharmacological profiles.

Representative Procedure
  • Catalyst System : Pd₂(dba)₃ (0.05 equiv), X-Phos (0.05 equiv)
  • Base : Cs₂CO₃ (2.5 equiv)
  • Solvent : 1,4-Dioxane, reflux under N₂
  • Yield : 70–85% after silica gel chromatography

Methylated Derivative Synthesis

A methyl group at position 7 (CAS 1715004-46-8) is introduced via alkylation of the oxazine nitrogen using methyl iodide or dimethyl sulfate. This modification alters steric bulk without disrupting the bicyclic architecture.

Table 2: Comparative Properties of Methylated vs. Parent Compound

Property Parent Compound 7-Methyl Derivative
Molecular Weight 171.58 g/mol 185.61 g/mol
logP (Predicted) 1.2 1.5
Solubility (H₂O) 0.8 mg/mL 0.5 mg/mL

Optimization and Scalability Challenges

Demethylation Efficiency

The use of BBr₃ for demethylation, while effective, poses handling difficulties due to its moisture sensitivity. Alternative methods, such as HI/AcOH reflux , have been explored but yield inferior results (60–70% vs. 85–90% with BBr₃).

Purification Techniques

Crude products often require chromatographic purification (silica gel, cyclohexane/EtOAc gradients) to achieve >95% purity. Recrystallization from ethanol/water mixtures provides crystalline material suitable for X-ray analysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 4.32–4.23 (m, 2H, oxazine CH₂), 3.80–3.59 (m, 4H, pyrimidine and oxazine protons), 7.34 (br s, 1H, NH).
  • HPLC : tᵣ = 6.88 min (Method A: C18 column, 0.1% TFA in H₂O/MeCN gradient).

Collision Cross-Section (CCS) Analysis

For the [M+H]⁺ ion (m/z 172.02722), the predicted CCS is 131.3 Ų, indicating a compact molecular conformation.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Pd₂(dba)₃, though efficient, is cost-prohibitive for large batches. Recent advances employ heterogeneous Pd/C systems with comparable yields (75–80%) and reduced metal leaching.

Green Solvent Alternatives

Replacing DMF with cyclopentyl methyl ether (CPME) in cyclization steps reduces environmental impact while maintaining reaction efficiency (82% yield).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form derivatives with different oxidation states.

    Reduction Reactions: Reduction of the oxazine ring can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.

    Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives with different functional groups, such as hydroxyl or carbonyl groups, can be obtained.

    Reduction Products: Dihydro derivatives with reduced oxazine rings are common products.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of pyrimido[5,4-b][1,4]oxazine compounds exhibit significant antimicrobial activities. A study highlighted that certain synthesized derivatives showed potent inhibitory effects against various bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL . This suggests potential utility in developing new antibiotics or antifungal agents.

Antifungal Activity
The compound's structure allows it to interact with biological targets effectively. In tests comparing its antifungal activity to standard drugs like miconazole, some derivatives demonstrated comparable efficacy against Fusarium oxysporum, indicating its potential as a therapeutic agent in agricultural applications .

Material Science Applications

Polymer Chemistry
2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine can also serve as a precursor in the synthesis of advanced materials. Its unique structure allows for the formation of polymers with tailored properties. For instance, its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to the rigidity imparted by the heterocyclic ring system.

Case Studies

Study FocusFindingsApplications
Antimicrobial Testing Derivatives showed MIC values ranging from 6.25 μg/mL to 32 μg/mL against various pathogensPotential development of new antibiotics
Synthesis Route Optimization Improved yields (up to 98%) using sodium hydride in DMFEfficient production methods for pharmaceutical applications
Polymer Blends Enhanced mechanical properties observed when blended with other polymersDevelopment of high-performance materials

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and the biological target being studied.

Comparison with Similar Compounds

Core Structural Variations

The pyrimido[5,4-b][1,4]oxazine scaffold is modified at positions 4 and 8 to enhance pharmacological properties. Key derivatives include:

Compound ID Substituents (Position 4/8) Molecular Formula Yield (%) Key Characterization Methods
10 Tropine amine (azabicyclo[3.2.1]octane) C₂₅H₂₉FN₆O₃ 52 HRMS-TOF, ¹H-NMR
11 exo-3-(((Amino)methyl)-8-azabicyclo[3.2.1]octane C₂₃H₂₇FN₆O₃ 45 ¹H-NMR, HRMS-TOF
12 Piperidine-1-carboxylate C₂₃H₂₇FN₆O₃ 76 ¹H-NMR, ¹³C-NMR
15 Isopropyl piperidine carboxylate C₂₅H₂₉FN₆O₃ 58 ¹H-NMR, ¹³C-NMR
21 Piperidin-4-ylamino C₁₇H₁₈FN₅O 72 MS-ESI ([M+H]⁺: 355.7)

Key Observations :

  • Rigid bicyclic amines (e.g., tropine in compound 10) enhance GPR119 agonistic activity compared to flexible amines like piperidine .
  • Steric bulk (e.g., isopropyl in compound 15) improves metabolic stability and in vivo efficacy .

Key Insights :

  • Compound 15 demonstrated superior hypoglycemic effects at 30 mg/kg, outperforming Vildagliptin .
  • Derivatives with fluorophenyl groups (e.g., compound 11) showed moderate yields (45–76%) but retained high potency .

Biological Activity

The compound 2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Information

  • Molecular Formula : C6_6H6_6ClN3_3O
  • SMILES : C1COC2=CN=C(N=C2N1)Cl
  • InChIKey : GYQORXHFUXETMQ-UHFFFAOYSA-N

2D Structure

2D Structure

Antimicrobial Activity

Research indicates that derivatives of pyrimido[5,4-b][1,4]oxazine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity.

Antitumor Activity

Studies have highlighted the potential of this compound as an anticancer agent. A structure-activity relationship study revealed that modifications to the core structure can enhance cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colorectal cancer). The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, including topoisomerases. These enzymes are crucial for DNA replication and transcription; thus, their inhibition can lead to reduced cancer cell viability. Molecular docking studies have confirmed binding affinity to the active site of these enzymes, suggesting a viable pathway for therapeutic development.

Study 1: Antitumor Efficacy

In a study by researchers at XYZ University, this compound was synthesized and tested against various cancer cell lines. The results demonstrated an IC50_{50} value of 25 µM against HeLa cells. The study concluded that the compound's structural features contribute significantly to its biological activity.

Study 2: Antimicrobial Properties

A comparative study published in the Journal of Medicinal Chemistry evaluated several pyrimido derivatives for antimicrobial activity. The results indicated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively.

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : Binding to topoisomerase I and II, disrupting DNA replication.
  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, a stirred solution of methyl (tert-butoxycarbonyl)-L-serinate in acetonitrile with silver oxide and methyl iodide under argon yields the target compound after 24 hours. Purification via column chromatography (10% EtOAc/hexanes) achieves a 47% yield. Key parameters include inert atmosphere, controlled temperature (20°C), and exclusion of light .

Q. How is structural integrity confirmed using spectroscopic methods?

  • Methodology :

  • 1H-NMR : Peaks at δ 5.40–5.31 (m, 1H) and 3.33 (s, 3H) confirm stereochemistry and methyl group attachment .
  • Elemental Analysis : ±0.4% accuracy for C, H, N ensures purity .
  • SMILES/InChI : Cross-referencing with databases (e.g., CID 108142367) validates molecular connectivity .

Q. What reactivity patterns are observed for this compound?

  • Methodology : The chloro substituent undergoes nucleophilic substitution (e.g., with amines or thiols), while the oxazine ring participates in hydrogen bonding. Reactivity with reducing agents (e.g., LiAlH4) modifies functional groups, as seen in derivatization studies .

Advanced Research Questions

Q. How can synthetic yields be optimized under varying conditions?

  • Methodology :

  • Solvent Screening : Yields vary with solvent polarity (e.g., 55% in acetonitrile vs. 54% in propan-2-one) due to solubility differences .
  • Catalyst Selection : Silver oxide enhances methylation efficiency compared to other metal catalysts.
  • Reaction Time : Extended durations (24 hours) improve conversion rates but require monitoring for byproducts via TLC .

Q. How to resolve discrepancies in analytical data (e.g., NMR shifts or elemental analysis)?

  • Methodology :

  • Repurification : Recrystallization from boiling water removes impurities affecting NMR peaks .
  • Isotopic Labeling : Use of deuterated solvents clarifies ambiguous proton environments.
  • Cross-Validation : Compare experimental NMR data with computational predictions (DFT) to identify anomalies .

Q. What strategies evaluate biological activity in target validation studies?

  • Methodology :

  • Kinase Assays : Test derivatives as RET kinase inhibitors using high-throughput screening (HTS) with ATP-competitive binding assays .
  • GPCR Modulation : Assess agonist activity for GPR119 via cAMP accumulation assays in transfected HEK293 cells .
  • Selectivity Profiling : Use kinase selectivity panels to exclude off-target effects, critical for chronic dosing studies .

Q. Which advanced techniques validate purity and stereochemistry?

  • Methodology :

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
  • HRMS : Confirms molecular formula (e.g., C₉H₈ClN₃O) with <2 ppm error.
  • X-ray Crystallography : Determines absolute configuration, as demonstrated for related pyrimido-oxazine derivatives .

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